1-Methylindazole
Overview
Description
Synthesis Analysis
The synthesis of 1-Methylindazole and its derivatives involves various strategies, including the oxidation of 1-methyl-3-hydroxymethylenediazole to produce 1-methyl-3-formylindazole with a yield of around 30% using potassium dichromate in dilute sulfuric acid. This compound is a precursor for further reactions, including condensation with malonic acid and others to obtain diverse functionalized derivatives (Kazanbieva, Tertov, & Pozharskii, 1966).
Molecular Structure Analysis
The molecular structure of 1-Methylindazole derivatives has been extensively studied, revealing their ability to act as efficient ligands in forming complexes with metals. For instance, N-heterocyclic carbene-palladium(II) chlorides-1-methylindazole complexes have been synthesized and characterized, showing promising catalytic activity in C–N coupling reactions (Zhao, Zhou, & Lu, 2016).
Chemical Reactions and Properties
1-Methylindazole undergoes various chemical reactions, leading to the formation of structurally diverse compounds with potential biological activities. The formation of 1-[(tetrazol-5-yl)methyl]indole derivatives from 1-Methylindazole showcases its versatility in chemical transformations (El-Sayed, Abdel Megeid, & Abbas, 2011).
Physical Properties Analysis
The physical properties of 1-Methylindazole derivatives, including their melting points, solubility, and crystalline structure, are crucial for their application in various fields. For example, the regio-specific synthesis and characterization of 1-methyl-4-nitro-1H-imidazole provided insights into its structural and physical properties, contributing to its moderate antimicrobial activity against several microorganisms (Shahid et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-Methylindazole derivatives, including their reactivity and stability, play a significant role in their utility in organic synthesis and material science. The synthesis and reactions of 1-methyl-3-formylindazole highlight the compound's chemical versatility, allowing for the production of various derivatives with potential applications in medicinal chemistry and other fields (Kazanbieva, Tertov, & Pozharskii, 1966).
Scientific Research Applications
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Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff
- 1-Methylindazole-3-carboxylic acid is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- It is also used as a pharmaceutical adjuvant, specifically as Granisetron Impurity D .
- The compound is insoluble in water but soluble in DMSO and Methanol .
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Synthesis of 1H- and 2H-indazoles
- Recent strategies for the synthesis of 1H- and 2H-indazoles have been summarized in a review .
- The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
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Ionic Liquid Precursor
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Donor Properties
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Mimic Aspects of Diverse Imidazole-based Biomolecules
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Synthesis of the Methylimidazole Monomer of Pyrrole-Imidazole Polyamides
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Specialty Solvent
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Base in Chemical Reactions
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Mimics Nucleoside Bases, Histidine, and Histamine
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Synthesis of Pyrrole-Imidazole Polyamides
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Synthesis of 1H- and 2H-Indazoles
- The compound is used in the synthesis of 1H- and 2H-indazoles . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
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Pharmaceutical Adjuvant
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-10-8-5-3-2-4-7(8)6-9-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUGQXMRKOKBFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158670 | |
Record name | 1-Methylindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylindazole | |
CAS RN |
13436-48-1 | |
Record name | 1-Methylindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13436-48-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methylindazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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